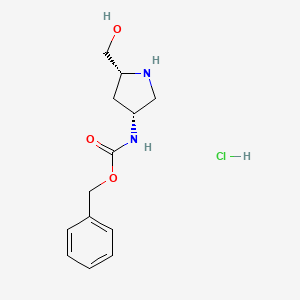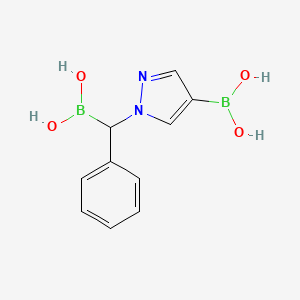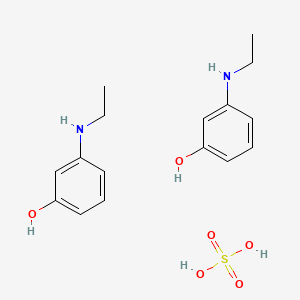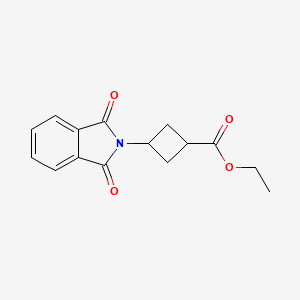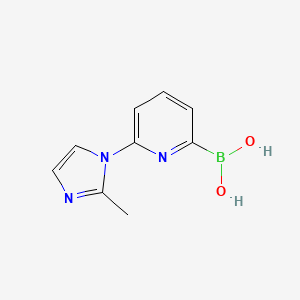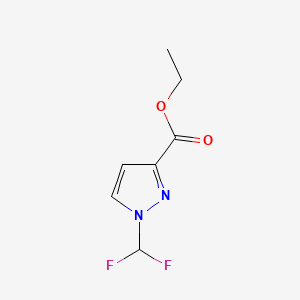![molecular formula C17H21BrN2O2 B595245 tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate CAS No. 1260494-16-3](/img/structure/B595245.png)
tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the azepine family of compounds, which have been shown to have a range of interesting biological properties. In
Mécanisme D'action
The mechanism of action of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate is not fully understood, but it is believed to act through a range of different mechanisms depending on the specific biological system being studied. It has been shown to inhibit the activity of various enzymes and transcription factors, and may also interact with various cellular receptors and ion channels. The precise mechanism of action is an area of active research, and further studies are needed to fully elucidate the molecular mechanisms underlying its biological activity.
Biochemical and Physiological Effects:
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific biological system being studied. It has been shown to induce apoptosis in cancer cells, and may also inhibit angiogenesis and metastasis. In addition, it has been shown to modulate the activity of various neurotransmitter systems, and may have potential as a treatment for neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has several advantages for use in lab experiments. It is a highly pure and well-characterized compound, with a well-established synthesis method. It has also been extensively studied for its biological activity, and has been shown to have potent effects in a range of different biological systems. However, there are also some limitations to its use. It can be difficult to work with due to its low solubility in water, and may require the use of organic solvents for some experiments. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate. One area of interest is the development of more potent and selective analogues of the compound, which may have improved therapeutic potential. Another area of research is the elucidation of the molecular mechanisms underlying its biological activity, which may provide insight into its potential use as a therapeutic agent. Finally, further studies are needed to fully explore its potential in the treatment of various diseases, including cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate involves the reaction of 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tert-butyl ester, which is then converted to the final product by the addition of a bromine source such as N-bromosuccinimide. The synthesis has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a range of analytical techniques.
Applications De Recherche Scientifique
Tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate has been used in a range of scientific research applications, including studies of its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have potent activity against a range of cancer cell lines, and has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been used as a tool compound for the study of various biological processes, including the regulation of gene expression and the modulation of cellular signaling pathways.
Propriétés
IUPAC Name |
tert-butyl 8-bromo-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDMHIPKHTPBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)
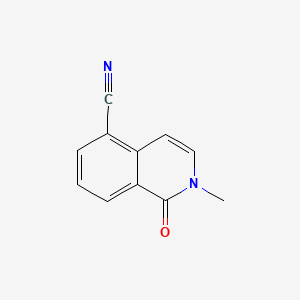
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
